1-(3-Nitrophenyl)ethanol

Catalog No.
S706362
CAS No.
5400-78-2
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Nitrophenyl)ethanol

CAS Number

5400-78-2

Product Name

1-(3-Nitrophenyl)ethanol

IUPAC Name

1-(3-nitrophenyl)ethanol

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3

InChI Key

FRPQAVXDUWMFCK-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O

1-(3-Nitrophenyl)ethanol is an aromatic alcohol with the chemical formula C₈H₉NO₃. Limited information is available on its natural occurrence or specific use in scientific research. However, its structure suggests potential applications in areas like pharmaceutical development due to the presence of the nitro group (NO₂) which can be involved in various chemical modifications [].


Molecular Structure Analysis

The key feature of 1-(3-Nitrophenyl)ethanol's structure is the combination of an aromatic ring (benzene) with a nitro group attached at the third position (meta position) and an ethanol group (CH₂CH₂OH) attached to the first carbon of the ring. The nitro group is electron-withdrawing, meaning it pulls electron density away from the rest of the molecule. This can affect the reactivity of the molecule, particularly at the aromatic ring.


Chemical Reactions Analysis

  • Nitration: As a molecule with an existing nitro group, it is unlikely to undergo further nitration reactions.
  • Reduction: The nitro group can be reduced under specific conditions to an amine group (NH₂), potentially leading to new compounds with different properties [].
  • Esterification: The hydroxyl group (OH) of the ethanol group can react with carboxylic acids to form esters [].

Potential Precursor for Pharmaceutical Development:

The presence of the nitro group (NO2) on the molecule suggests potential for its conversion into various functional groups commonly found in pharmaceuticals. Studies have explored the feasibility of using 1-(3-NPE) as a starting material for the synthesis of bioactive compounds, particularly those with potential anti-inflammatory or analgesic properties. However, further research is needed to validate its efficacy and safety in this context [].

Reference Compound in Analytical Chemistry:

1-(3-NPE) can be used as a reference standard in analytical techniques like chromatography and spectroscopy. Its unique chemical structure and readily identifiable functional groups make it a valuable tool for calibrating instruments and identifying similar compounds in complex mixtures [].

XLogP3

1.6

Dates

Modify: 2023-08-15

Explore Compound Types